3,4-Dimethyl-3-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97526. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

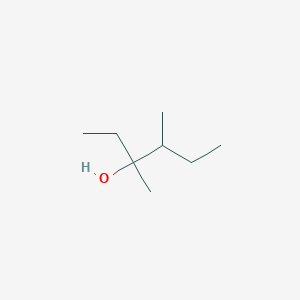

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-7(3)8(4,9)6-2/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXOYCIYKQJAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941323 | |

| Record name | 3,4-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-08-4 | |

| Record name | 3,4-Dimethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-3-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanol,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexanol, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 3,4-dimethyl-3-hexanol. The core of this synthesis is the robust and widely utilized Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. This document details the underlying mechanism, a comprehensive experimental protocol, and relevant quantitative data for the characterization of the final product.

Core Synthesis: The Grignard Reaction

The synthesis of this compound is most effectively achieved through a Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. In this specific case, the Grignard reagent, sec-butylmagnesium bromide, attacks the electrophilic carbonyl carbon of 2-butanone. The subsequent protonation of the resulting alkoxide intermediate in an acidic workup yields the desired tertiary alcohol, this compound.[1]

The overall reaction is as follows:

Step 1: Formation of the Grignard Reagent sec-Butyl bromide + Mg → sec-Butylmagnesium bromide

Step 2: Reaction with Ketone and Workup sec-Butylmagnesium bromide + 2-Butanone → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → this compound

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 158-160 °C |

| Density | 0.838 g/mL at 25 °C |

| ¹H NMR (CDCl₃) | δ 0.8-1.0 (m, 12H), 1.2-1.6 (m, 5H), 1.75 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 8.5, 14.5, 25.9, 31.9, 36.9, 41.5, 75.5 |

| IR (neat) | 3450 cm⁻¹ (O-H stretch, broad), 2960-2870 cm⁻¹ (C-H stretch) |

| Reported Yield | 75-85% (Typical for Grignard reactions of this type) |

Experimental Protocol

This protocol details the synthesis of this compound via the Grignard reaction. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use, as Grignard reagents are highly sensitive to moisture.

Materials:

-

Magnesium turnings

-

2-Bromobutane (sec-butyl bromide)

-

Anhydrous diethyl ether

-

2-Butanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). The apparatus should be under a positive pressure of an inert gas.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the formation of bubbles. Gentle warming with a heating mantle may be necessary.

-

Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part 2: Synthesis of this compound

-

Cool the freshly prepared sec-butylmagnesium bromide solution in an ice bath.

-

Dissolve 2-butanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-butanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer (ether) and a lower aqueous layer.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine all the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

CAS number for 3,4-Dimethyl-3-hexanol

An In-depth Technical Guide to 3,4-Dimethyl-3-hexanol

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core properties, synthesis, spectral data, and safety information, highlighting its potential in scientific research.

Core Properties

This compound is a branched tertiary alcohol.[3] This structural feature confers resistance to mild oxidation, making it a stable intermediate in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [1] |

| IUPAC Name | 3,4-dimethylhexan-3-ol | [1] |

| Boiling Point | 58 °C @ 11.3 mmHg | [4] |

| Density | 0.821 g/cm³ | [4] |

| Vapor Pressure | 0.961 mmHg @ 25°C | [4] |

| Flash Point | 103 °C | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.194 | [5] |

Synthesis and Purification

The most common and effective method for synthesizing this compound is the Grignard reaction.[3][6] This method is particularly suitable for creating tertiary alcohols.[3]

Experimental Protocol: Grignard Synthesis

The synthesis involves the reaction of a Grignard reagent, prepared from an alkyl halide and magnesium, with a ketone.[3][6] A typical procedure is outlined below:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction mixture is typically refluxed to ensure complete consumption of the magnesium.

-

Reaction with Ketone: The prepared Grignard reagent is cooled to 0°C. A solution of 2-butanone in anhydrous diethyl ether is then added dropwise with continuous stirring.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed via rotary evaporation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[3]

Caption: General workflow for the Grignard synthesis of this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic methods.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the various CH₃, CH₂, and CH protons. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent. |

| ¹³C NMR | The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms. The carbon atom bonded to the hydroxyl group is expected to resonate in the range of 65-80 ppm. Quaternary carbons, such as C3, typically exhibit signals of lower intensity.[7] |

| Mass Spectrometry (EI) | The molecular ion peak at m/z 130 is often weak or absent.[3] The spectrum is typically dominated by fragment ions resulting from α-cleavage and dehydration (loss of water, M-18). |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region, and a C-O stretching band is observed around 1150 cm⁻¹. |

Biological Activity and Potential Applications

As of the latest literature review, there is a notable absence of published research on the specific biological activities or signaling pathway interactions of this compound. While structurally related compounds, such as other isomers of hexanol, have been investigated for properties like antimicrobial activity, this particular molecule remains largely unexplored in a biological context.[3]

The lack of data presents an opportunity for new research avenues. A general workflow for initial biological screening of a novel compound like this compound is proposed below. This workflow can help in identifying any potential therapeutic effects.

Caption: A proposed workflow for the initial biological screening of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is essential to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4] Store in a tightly sealed container in a cool, dry place away from ignition sources.

References

- 1. This compound | C8H18O | CID 140548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 19550-08-4 | Benchchem [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound (CAS 19550-08-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3,4-Dimethyl-3-hexanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tertiary alcohol 3,4-dimethyl-3-hexanol, with a focus on its discovery, synthesis, and characterization. While not prominent in drug development literature, its identity as a branched tertiary alcohol makes it a subject of interest in fundamental organic chemistry. This document details the primary synthetic pathway via the Grignard reaction, outlines modern spectroscopic characterization techniques, and tabulates its key physical and chemical properties. All experimental protocols are described in detail, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound (CAS No. 19550-08-4) is a saturated tertiary alcohol. Like other tertiary alcohols, it is resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon.[1] This inherent stability makes such branched alcohols interesting as intermediates in organic synthesis. This guide serves as a technical resource for professionals requiring detailed information on this compound, from its historical context to its synthesis and analytical characterization.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Instead, its synthesis and characterization are rooted in the broader exploration of aliphatic alcohols and the development of powerful synthetic methodologies in the mid-20th century. The advent and refinement of the Grignard reaction, discovered by Victor Grignard in 1900, was a pivotal moment in organic chemistry, providing a robust method for the formation of carbon-carbon bonds and the synthesis of alcohols, including tertiary alcohols.[2][3]

Early investigations into branched aliphatic alcohols were often part of larger studies focused on the synthesis and properties of hydrocarbons and related oxygenated compounds. For instance, a 1964 study by Maurel, Choque, and Pecque detailed the preparation of diastereoisomeric saturated aliphatic hydrocarbons, which would involve alcohol intermediates structurally related to this compound.[1] The characterization of these compounds in that era relied on classical methods such as boiling point determination and elemental analysis, with spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy becoming more prevalent in later years for more detailed structural elucidation.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Grignard reaction.[1][4] This involves the reaction of a Grignard reagent with a ketone. Specifically, the reaction of sec-butylmagnesium bromide with butan-2-one yields this compound.

General Reaction Scheme

The overall synthetic transformation is as follows:

sec-Butyl Bromide + Magnesium → sec-Butylmagnesium Bromide

sec-Butylmagnesium Bromide + 2-Butanone → Magnesium alkoxide intermediate

Magnesium alkoxide intermediate + H₃O⁺ → this compound

A logical workflow for this synthesis is presented in the following diagram.

References

Spectroscopic Profile of 3,4-Dimethyl-3-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 3,4-Dimethyl-3-hexanol (CAS No: 19550-08-4, Molecular Formula: C₈H₁₈O). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable | Broad Singlet |

| -CH(CH₃)- | ~1.6 - 1.8 | Multiplet |

| -CH₂CH₃ (on C3) | ~1.4 - 1.6 | Quartet |

| -CH₂CH₃ (on C4) | ~1.3 - 1.5 | Multiplet |

| -C(OH)CH₃ | ~1.1 | Singlet |

| -CH(CH₃)- | ~0.9 | Doublet |

| -CH₂CH₃ (on C3) | ~0.9 | Triplet |

| -CH₂CH₃ (on C4) | ~0.9 | Triplet |

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (quaternary, bearing -OH) | 70 - 80 |

| C4 (methine) | 40 - 50 |

| C2, C5 (methylene) | 25 - 35 |

| C3-CH₃ (methyl) | 20 - 30 |

| C4-CH₃ (methyl) | 10 - 20 |

| C1, C6 (methyl) | 10 - 15 |

Infrared (IR) Spectroscopy.[1][2][3]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands confirming its identity as a tertiary alcohol.[1][2][3]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 (broad) | O-H stretch (alcohol) | Strong |

| 2960 - 2870 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (methylene) | Medium |

| 1380 | C-H bend (methyl) | Medium |

| 1150 | C-O stretch (tertiary alcohol) | Strong |

Mass Spectrometry (MS).[1][2][3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 130.23 g/mol ), the electron ionization (EI) mass spectrum is characterized by the absence of a prominent molecular ion peak (M⁺) at m/z 130, which is common for tertiary alcohols due to the instability of the molecular ion.[4] The fragmentation pattern is key to its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 101 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 87 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 73 | Base Peak | [C₄H₉O]⁺ (α-cleavage) |

| 59 | Moderate | [C₃H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the sample is fully dissolved. A common practice is to use a solvent that contains a known internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition Parameters (¹H NMR):

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-125 MHz

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Sample Application: Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Method:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST) for confirmation.

Data Interpretation and Structural Correlation

The combination of these spectroscopic techniques provides a detailed and unambiguous structural confirmation of this compound.

Caption: Relationship between spectroscopic methods and the structural information derived for this compound.

References

An In-depth Technical Guide to 3,4-Dimethyl-3-hexanol: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethyl-3-hexanol, its known structural analogs, and potential derivatives. It covers key physicochemical properties, synthetic methodologies, and the limited available information on its biological activity, placed within the broader context of tertiary and branched-chain alcohols. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug development.

Core Compound: this compound

This compound is a tertiary alcohol with a branched eight-carbon aliphatic chain.[1] Its structure confers resistance to oxidation, a desirable characteristic in drug design as it can lead to improved metabolic stability.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [1][3] |

| Molecular Weight | 130.23 g/mol | [3] |

| IUPAC Name | 3,4-dimethylhexan-3-ol | [3] |

| CAS Number | 19550-08-4 | [3] |

| XLogP3-AA | 2.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 | |

| Kovats Retention Index (Standard Polar) | 1411 | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound and its Analogs

The primary synthetic route to this compound and other tertiary alcohols is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone.[4]

General Synthesis of this compound via Grignard Reaction

A plausible and commonly cited method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable ketone.[4]

Figure 1: General workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Structural Analog, (3R, 4S)-4-Methyl-3-hexanol

Materials:

-

(2R, 3S, 4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene (precursor)

-

Zinc dust

-

Sodium iodide

-

10% Palladium on carbon (Pd-C)

-

Ethanol

-

Acetic acid

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Elimination Reaction: A mixture of the dimesylated precursor, excess zinc dust, and sodium iodide in a suitable solvent is stirred to facilitate the elimination of the vicinal disulfonyloxy groups, yielding a diene intermediate.

-

Hydrogenation and Deprotection: The resulting diene is dissolved in ethanol containing a few drops of acetic acid. 10% Pd-C is added, and the mixture is subjected to hydrogenation under a positive pressure of hydrogen for an extended period (e.g., 40 hours).[5]

-

Workup: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The residue is taken up in diethyl ether, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (3R, 4S)-4-Methyl-3-hexanol.[5]

Structural Analogs and Derivatives

Information on specific, synthesized derivatives of this compound is limited in the scientific literature. However, based on the reactivity of the tertiary alcohol group, several classes of derivatives can be proposed.

Potential Derivatives

-

Ethers: Williamson ether synthesis could be employed to produce ethers of this compound, though this reaction is generally more efficient with primary and secondary alcohols due to steric hindrance.

-

Esters: Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can be used to synthesize esters. These reactions may require a catalyst and conditions to overcome the steric hindrance of the tertiary alcohol.

-

Alkenes: Acid-catalyzed dehydration of this compound would lead to the formation of a mixture of alkene isomers, primarily (E)- and (Z)-3,4-dimethyl-3-hexene.[2]

Biological Activity and Pharmacological Potential

There is a notable lack of specific quantitative biological activity data (e.g., IC₅₀, LD₅₀) for this compound in publicly available databases. However, the broader classes of tertiary and branched-chain alcohols have been studied, providing a basis for hypothesizing potential biological effects.

Neurological Effects of Alcohols

Aliphatic alcohols are known to exert effects on the central nervous system.[6] Their mechanism of action is often attributed to their interaction with neuronal membrane proteins, particularly ligand-gated ion channels.[7][8][9]

-

GABA-A Receptor Modulation: Many alcohols, including branched-chain isomers, are known to be positive allosteric modulators of GABA-A receptors.[8][9][10] This potentiation of the inhibitory neurotransmitter GABA is thought to contribute to the sedative and anxiolytic effects of alcohols. The specific subunit composition of the GABA-A receptor can influence the potency and efficacy of different alcohols.[8]

-

NMDA Receptor Inhibition: Alcohols can also inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor involved in excitatory neurotransmission.[7][11][12] This inhibition can contribute to the cognitive and motor impairments associated with alcohol consumption.

Figure 2: Postulated signaling pathway for branched-chain tertiary alcohols.

Experimental Protocols for Biological Evaluation

Given the likely interaction of this compound with neuronal receptors, standard electrophysiological and binding assays would be appropriate for its biological characterization.

4.2.1. Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes

This technique is a robust method for studying the function of ligand-gated ion channels.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the subunits of the receptor of interest (e.g., GABA-A or NMDA receptors)

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Perfusion system

-

Recording solution (e.g., modified Barth's solution)

-

Agonist solution (e.g., GABA or glutamate/glycine)

-

Solutions of this compound at various concentrations

Procedure:

-

Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. cRNA for the receptor subunits is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with the recording solution.

-

Agonist Application: The agonist is applied to the oocyte to elicit a baseline current response.

-

Test Compound Application: The oocyte is pre-incubated with a solution of this compound for a set period, followed by co-application of the test compound and the agonist.

-

Data Analysis: The change in the current response in the presence of the test compound compared to the baseline response is measured. Dose-response curves can be generated to determine the EC₅₀ or IC₅₀ of the compound.

4.2.2. Radioligand Binding Assay

This assay can be used to determine if a compound binds directly to a receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand specific for the receptor (e.g., [³H]muscimol for GABA-A receptors)

-

Solutions of this compound at various concentrations

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Incubation: Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

Washing: The filters are washed to remove any non-specifically bound radioligand.

-

Counting: The amount of radioactivity remaining on the filters is measured using a scintillation counter.

-

Data Analysis: The ability of the test compound to displace the radiolabeled ligand is determined, and the inhibition constant (Ki) can be calculated.

Conclusion and Future Directions

This compound represents a simple, yet understudied, tertiary alcohol. While its synthesis is straightforward via established methods like the Grignard reaction, its biological profile remains largely uncharacterized. Based on the known pharmacology of related branched-chain alcohols, it is plausible that this compound and its derivatives could modulate the activity of key central nervous system receptors such as GABA-A and NMDA receptors.

Future research should focus on:

-

Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization of a series of structural analogs and derivatives (e.g., esters, ethers) of this compound.

-

Quantitative Biological Evaluation: A thorough in vitro pharmacological profiling of these compounds against a panel of neuronal receptors to determine their potency, efficacy, and selectivity.

-

In Vivo Studies: Investigation of the in vivo effects of the most promising compounds in animal models of neurological and psychiatric disorders.

This systematic approach will be crucial in determining the potential of this compound and its related structures as scaffolds for the development of novel therapeutic agents.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. This compound | 19550-08-4 | Benchchem [benchchem.com]

- 3. This compound | C8H18O | CID 140548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of alcohol on the central nervous system to develop neurological disorder: pathophysiological and lifestyle modulation can be potential therapeutic options for alcohol-induced neurotoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol Related Changes in Regulation of NMDA Receptor Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of gamma-aminobutyric acid receptor-channel complex by alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis of Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and fine chemicals. The construction of these sterically hindered and often chiral centers presents unique challenges and has driven the development of a diverse array of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core strategies for tertiary alcohol synthesis, complete with detailed experimental protocols, comparative data analysis, and mechanistic visualizations to empower researchers in this critical field.

Nucleophilic Addition to Carbonyl Compounds: The Workhorse of Tertiary Alcohol Synthesis

The most prevalent and versatile approach to tertiary alcohols involves the nucleophilic addition of organometallic reagents to ketones and esters. This section details the venerable Grignard and organolithium reactions, outlining their mechanisms, applications, and practical considerations.

The Grignard Reaction

First reported by Victor Grignard in 1900, the Grignard reaction utilizes organomagnesium halides (R-MgX) as potent nucleophiles.[1] The addition of a Grignard reagent to a ketone, followed by an acidic workup, affords a tertiary alcohol.[1] When an ester is employed as the substrate, two equivalents of the Grignard reagent are necessary, as the initially formed ketone is more reactive than the starting ester and undergoes a second nucleophilic attack.[1]

-

From Ketones: R¹R²C=O + R³MgX → R¹R²R³C-OMgX --(H₃O⁺)--> R¹R²R³C-OH

-

From Esters: R¹COOR² + 2 R³MgX → [R¹C(OMgX)(R³)] --(R³MgX)--> R¹(R³)²C-OMgX --(H₃O⁺)--> R¹(R³)²C-OH

Organolithium Reactions

Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts due to the greater polarity of the carbon-lithium bond.[1] This heightened reactivity can be advantageous for reactions with sterically hindered ketones.[2] However, this also translates to lower functional group tolerance and requires stringent anhydrous and inert reaction conditions.[1][3]

-

From Ketones: R¹R²C=O + R³Li → R¹R²R³C-OLi --(H₃O⁺)--> R¹R²R³C-OH

Modern and Catalytic Methods for Tertiary Alcohol Synthesis

While classical organometallic additions remain indispensable, modern synthetic chemistry has seen the emergence of powerful catalytic and asymmetric methods that offer enhanced selectivity, efficiency, and functional group tolerance.

The Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a modification of the Kulinkovich reaction that provides access to cyclopropylamines from the reaction of Grignard reagents with N,N-dialkylamides in the presence of a titanium(IV) alkoxide.[4] While the primary product is a cyclopropylamine, this methodology highlights the diverse reactivity of organotitanium intermediates which can be conceptually related to the synthesis of more complex alcohol structures.

Catalytic Asymmetric Synthesis

The enantioselective synthesis of chiral tertiary alcohols is a significant challenge in modern organic synthesis. Catalytic asymmetric methods, employing chiral ligands to control the stereochemical outcome of the reaction, have emerged as a powerful solution. These methods often utilize organozinc, organoaluminum, or other organometallic reagents in the presence of a substoichiometric amount of a chiral catalyst.

The catalytic enantioselective addition of dialkylzinc reagents to ketones, often in the presence of a chiral ligand and a titanium alkoxide, provides a reliable route to chiral tertiary alcohols with high enantioselectivities.

Data Presentation: A Comparative Analysis of Synthetic Methods

The choice of synthetic methodology for preparing a tertiary alcohol depends on various factors, including the desired yield, stereoselectivity, substrate scope, and functional group tolerance. The following tables summarize quantitative data from the literature to facilitate a direct comparison of different approaches.

Table 1: Comparison of Yields for the Synthesis of Triphenylmethanol

| Method | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Grignard | Benzophenone | Phenylmagnesium bromide | Diethyl ether | Not Specified | ~95% | [5] |

| Grignard | Methyl Benzoate | Phenylmagnesium bromide (2 eq.) | Diethyl ether | 30 min (reflux) | Not Specified | [6] |

Table 2: Asymmetric Synthesis of Chiral Tertiary Alcohols

| Substrate (Ketone) | Reagent | Catalyst/Ligand | Solvent | Yield (%) | ee (%) | dr | Reference |

| Acetophenone | EtMgBr | (R,R)-L12 (chiral biaryl ligand) | Toluene | 94 | 94 | N/A | [7] |

| 2-Naphthyl methyl ketone | EtMgBr | (R,R)-L12 | Toluene | 91 | 95 | N/A | [7] |

| 1-(4-Chlorophenyl)ethanone | MeMgBr | (R,R)-L12 | Toluene | 85 | 88 | N/A | [7] |

| α-Allyl-α'-phenyl ketone | Me₂(CH₂Cl)SiCN | (R,R)-salen-AlCl / Phosphorane | DCE | 85 | 98 | >20:1 | [8] |

| Trifluoromethyl aryl ketones | Terminal Alkynes | Cation-binding Salen Nickel Complex | Not Specified | up to 99 | up to 97 | N/A | [9] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide. These protocols are intended to be reproducible and serve as a practical resource for laboratory synthesis.

Grignard Synthesis of Triphenylmethanol from Benzophenone

Materials:

-

Magnesium turnings (50 mg, 2 mmol)

-

Anhydrous diethyl ether (1.2 mL)

-

Bromobenzene (330 mg, 2.1 mmol)

-

Benzophenone (364 mg, 2 mmol)

-

3M Hydrochloric acid

-

Sodium sulfate (anhydrous)

Procedure: [5]

-

Preparation of Grignard Reagent:

-

All glassware must be oven-dried and assembled while hot under an inert atmosphere.

-

Place magnesium turnings in a 5 mL conical vial equipped with a magnetic spin vane and a reflux condenser topped with a drying tube.

-

Add 0.5 mL of anhydrous diethyl ether to the reaction vessel.

-

In a separate dry vial, prepare a solution of bromobenzene in 0.7 mL of anhydrous diethyl ether.

-

Add approximately 0.1 mL of the bromobenzene solution to the magnesium suspension to initiate the reaction. If the reaction does not start, gently warm the flask or crush the magnesium with a dry stirring rod.

-

Once the reaction has initiated (cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, allow the mixture to stir until most of the magnesium has reacted.

-

-

Formation of Triphenylmethanol:

-

In a separate dry vial, dissolve benzophenone in 1 mL of anhydrous diethyl ether.

-

Slowly add the benzophenone solution to the Grignard reagent. A color change to red should be observed.

-

Allow the reaction mixture to stir at room temperature until the red color disappears.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly add 2 mL of 3M HCl with stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude triphenylmethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials: [10]

-

Chiral amino alcohol ligand (e.g., a carbohydrate-derived ligand) (20 mol%)

-

Hexane (anhydrous)

-

Titanium(IV) isopropoxide (1.4 eq)

-

Diethylzinc (1.0 M in hexanes, 1.2 eq)

-

Benzaldehyde (1.0 eq)

-

5% Aqueous HCl

Procedure: [10]

-

Catalyst Formation:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand in anhydrous hexane.

-

Add titanium(IV) isopropoxide and stir the mixture at room temperature for 30 minutes.

-

-

Addition Reaction:

-

Cool the catalyst solution to 0 °C.

-

Add diethylzinc solution dropwise and stir for an additional 30 minutes at 0 °C.

-

Add benzaldehyde to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction by the slow addition of 5% aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

The enantiomeric excess of the resulting 1-phenyl-1-propanol can be determined by chiral HPLC or GC analysis.

-

Conclusion

The synthesis of tertiary alcohols remains a vibrant and evolving field of organic chemistry. While classical methods like the Grignard and organolithium reactions provide robust and reliable pathways, the continued development of catalytic and asymmetric methodologies is expanding the synthetic toolbox, enabling the construction of increasingly complex and stereochemically defined molecules. This guide has provided a comprehensive overview of the core strategies, from fundamental principles to detailed experimental procedures and comparative data. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions in the design and execution of synthetic routes toward this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. nobelprize.org [nobelprize.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 5. Diastereoselective and enantioselective Mukaiyama aldol reactions of α-ketoesters using hydrogen bond catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 3,4-Dimethyl-3-hexanol

This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dimethyl-3-hexanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties of this compound

This compound is a branched tertiary alcohol.[1] Its structure influences its physical characteristics, such as boiling point and solubility.[1] Unlike primary and secondary alcohols, tertiary alcohols like this one are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon that carries the hydroxyl group.[1]

The experimentally determined physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 58 °C | at 11.3 mmHg |

| Density | 0.85 g/cm³ | Not Specified |

Table 1: Key physical properties of this compound.[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid compounds such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, and the liquid changes into a vapor.[3] For tertiary alcohols, which may dehydrate at elevated temperatures, distillation under reduced pressure is often employed to lower the boiling point.[1]

Method 1: Distillation

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and can also serve as a purification step.[4][5]

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.[4][5] The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor as it passes into the condenser.

-

Procedure: The liquid sample, along with a few boiling chips or a magnetic stir bar, is placed in the distilling flask.[4] The flask is heated, and as the liquid boils, the vapor rises and enters the condenser. The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point at the recorded atmospheric pressure.[4]

-

Pressure Correction: Since boiling point is pressure-dependent, any determination made at a pressure other than standard atmospheric pressure (760 mmHg) must be corrected.

Method 2: Thiele Tube Method (Micro-Boiling Point)

This technique is ideal for small sample volumes (less than 0.5 mL).[4]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (Durham tube), which is attached to a thermometer.[4] A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The thermometer and sample assembly are placed in a Thiele tube containing a high-boiling-point oil (such as mineral oil).

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

-

Measurement: The heat source is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[4]

Density is an intensive property that relates the mass of a substance to its volume.[6]

Method 1: Using a Pycnometer (Specific Gravity Bottle)

This method provides high precision and is suitable for determining the density of liquids.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass is measured again.

-

Volume Determination: The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is measured to determine the volume of the pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of sample) / (volume of sample)

Method 2: Direct Mass and Volume Measurement

A simpler, though less precise, method involves the direct measurement of mass and volume.

-

Volume Measurement: A specific volume of this compound is accurately measured using a volumetric pipette or a graduated cylinder.[6]

-

Mass Measurement: The measured volume of the liquid is transferred to a pre-weighed beaker, and its mass is determined using an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the liquid by its measured volume.[7]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample like this compound.

References

- 1. This compound | 19550-08-4 | Benchchem [benchchem.com]

- 2. This compound | 19550-08-4 [chemicalbook.com]

- 3. phillysim.org [phillysim.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vernier.com [vernier.com]

- 6. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 7. Chemistry/The Density and Volume of a Water-Alcohol Mixture - WikiEducator [wikieducator.org]

An In-Depth Technical Guide to the Stereoisomers and Chirality of 3,4-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-3-hexanol is a tertiary alcohol with significant stereochemical complexity, making it a subject of interest in stereoselective synthesis and the study of structure-activity relationships. Its molecular structure contains two chiral centers, giving rise to a set of stereoisomers with distinct three-dimensional arrangements and potentially different biological and chemical properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, and outlines the experimental protocols relevant to their synthesis, separation, and characterization.

Stereoisomerism of this compound

The structure of this compound features two stereogenic centers at the C3 and C4 positions. The C3 carbon is bonded to a hydroxyl group, a methyl group, an ethyl group, and the C4 carbon. The C4 carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the C3 carbon. The presence of these two chiral centers means that this compound can exist as 22 = 4 distinct stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. The relationships between these stereoisomers are as follows:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. The two enantiomeric pairs are:

-

(3R,4R)-3,4-dimethyl-3-hexanol and (3S,4S)-3,4-dimethyl-3-hexanol

-

(3R,4S)-3,4-dimethyl-3-hexanol and (3S,4R)-3,4-dimethyl-3-hexanol

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. Any stereoisomer from one enantiomeric pair is a diastereomer of any stereoisomer from the other enantiomeric pair. For example, (3R,4R)-3,4-dimethyl-3-hexanol is a diastereomer of (3R,4S)-3,4-dimethyl-3-hexanol and (3S,4R)-3,4-dimethyl-3-hexanol.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.

Visualization of Stereoisomeric Relationships

The logical relationship between the stereoisomers of this compound can be visualized as a network diagram.

An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of the tertiary alcohol 3,4-Dimethyl-3-hexanol. It includes a summary of its key thermodynamic parameters, detailed experimental protocols for their determination, and an analysis of its decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are working with or developing molecules containing tertiary alcohol moieties.

Introduction

This compound (C₈H₁₈O) is a branched tertiary alcohol.[1] The thermodynamic stability of a molecule is a critical factor in various applications, including drug design, chemical synthesis, and material science. For drug development professionals, understanding the stability of a molecule under physiological and storage conditions is paramount to ensuring its efficacy and safety. Tertiary alcohols, such as this compound, exhibit unique stability characteristics due to the steric hindrance and electronic effects of the three alkyl groups attached to the carbinol carbon.[2][3] This guide delves into the thermodynamic properties that govern the stability of this compound.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and calculated thermodynamic properties of this compound is presented in Table 1. It is important to note that while critically evaluated experimental data for properties such as enthalpy of formation are available in the NIST/TRC Web Thermo Tables, direct access to these specific values is subscription-based.[4][5] The values presented below are primarily from computational estimations and should be used with this consideration.

Table 1: Physicochemical and Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Identifiers | |||

| CAS Number | 19550-08-4 | - | [1][5] |

| Molecular Formula | C₈H₁₈O | - | [1][5] |

| Molecular Weight | 130.23 | g/mol | [1] |

| Thermodynamic Properties (Calculated) | |||

| Standard Gibbs Free Energy of Formation (ΔfG°) | -119.94 | kJ/mol | Cheméo (Joback Method) |

| Enthalpy of Formation (gas, ΔfH°gas) | -374.71 | kJ/mol | Cheméo (Joback Method) |

| Enthalpy of Fusion (ΔfusH°) | 9.63 | kJ/mol | Cheméo (Joback Method) |

| Enthalpy of Vaporization (ΔvapH°) | 48.40 | kJ/mol | Cheméo (Joback Method) |

| Physical Properties | |||

| Boiling Point (at 760 mmHg) | 163-164 | °C | |

| Density | 0.839 | g/cm³ at 25°C | |

| Refractive Index | 1.438 | at 20°C |

Note: The thermodynamic data from Cheméo are calculated using the Joback group contribution method and may differ from experimental values. For precise research and development, it is highly recommended to consult the critically evaluated experimental data available in the NIST/TRC Web Thermo Tables.[4][5]

Experimental Protocols for Determining Thermodynamic Stability

The experimental determination of the thermodynamic properties of this compound is crucial for a precise understanding of its stability. The following are detailed methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation is a key measure of a molecule's thermodynamic stability. It can be determined from the enthalpy of combustion, which is measured experimentally using a bomb calorimeter.

Objective: To determine the enthalpy of combustion of this compound, from which the standard enthalpy of formation can be calculated.

Materials:

-

Parr bomb calorimeter

-

High-purity this compound

-

Benzoic acid (for calibration)

-

Oxygen cylinder with a pressure regulator

-

Fuse wire (platinum or nichrome)

-

Sample cup (stainless steel or platinum)

-

Deionized water

-

Digital thermometer with high precision (±0.001 °C)

-

Analytical balance (±0.0001 g)

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of benzoic acid, which has a certified heat of combustion.

-

Sample Preparation: A precisely weighed sample of this compound (approximately 1 gram) is placed in the sample cup. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample.

-

Assembly: A small, known amount of deionized water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimetry: The sealed bomb is placed in the calorimeter bucket containing a known mass of deionized water. The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached after the initial rise.

-

Calculations: The heat released by the combustion of the sample is calculated using the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is calculated from its standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of CO₂ and H₂O.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine heat capacity, melting point, and enthalpy of fusion.

Objective: To determine the heat capacity and enthalpy of fusion of this compound.

Materials:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum or copper pans

-

High-purity this compound

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC is purged with an inert gas to provide a stable thermal environment. A temperature program is set, typically involving a cooling ramp followed by a heating ramp at a controlled rate (e.g., 10 °C/min).

-

Data Collection: The heat flow to the sample and reference is measured as a function of temperature.

-

Data Analysis:

-

Heat Capacity: The difference in heat flow between the sample and the reference in a region with no phase transitions is used to calculate the specific heat capacity of the sample.

-

Enthalpy of Fusion: The area of the endothermic peak corresponding to the melting of the sample is integrated to determine the enthalpy of fusion. The onset of the peak is taken as the melting point.

-

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of this compound is influenced by its structure as a tertiary alcohol.

Structural Stability

Tertiary alcohols are generally considered more stable than their primary and secondary counterparts due to the electron-donating inductive effect of the three alkyl groups attached to the α-carbon.[3] This effect helps to stabilize the C-O bond. Furthermore, the steric bulk of the alkyl groups provides a degree of kinetic stability by hindering the approach of reactants.[2]

Resistance to Oxidation

A key feature of the stability of tertiary alcohols is their resistance to oxidation under standard conditions.[6][7] Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol does not have a hydrogen atom attached.[6] This lack of an α-hydrogen prevents the typical oxidation reactions that convert primary alcohols to aldehydes and carboxylic acids, and secondary alcohols to ketones.[6][7]

Decomposition Pathways

Despite its relative stability, this compound can undergo decomposition under certain conditions, primarily through dehydration.

The most common decomposition pathway for tertiary alcohols is acid-catalyzed dehydration to form alkenes.[2] This reaction proceeds via an E1 elimination mechanism, which involves the formation of a relatively stable tertiary carbocation intermediate.

The logical flow of this pathway is illustrated in the diagram below:

Caption: Mechanism of acid-catalyzed dehydration.

The reaction is initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group (water). The departure of water results in the formation of a tertiary carbocation. This carbocation is then deprotonated by a weak base (such as water or the conjugate base of the acid) to yield a mixture of alkene isomers. The regioselectivity of the elimination often follows Zaitsev's rule, favoring the formation of the more substituted (and therefore more stable) alkene.

In the absence of a catalyst, thermal decomposition of alcohols requires higher temperatures. The pyrolysis of alcohols can lead to a variety of products, including alkenes and water, through dehydration. For tertiary alcohols, the initial step is often the homolytic cleavage of a C-C bond or the C-O bond, although dehydration is typically the lower energy pathway. The specific products of the pyrolysis of this compound would depend on the precise conditions (temperature, pressure, presence of radical initiators).

The general workflow for investigating thermal decomposition is as follows:

Caption: Pyrolysis experimental workflow.

Conclusion

This compound, as a tertiary alcohol, possesses significant thermodynamic and kinetic stability under many conditions, primarily due to its structure which resists oxidation. Its principal decomposition pathway is acid-catalyzed dehydration, proceeding through a stable tertiary carbocation intermediate. A thorough understanding of these stability characteristics, supported by robust experimental data, is essential for its effective application in scientific research and industrial development, particularly in the synthesis of complex molecules and the formulation of new pharmaceuticals. For definitive thermodynamic values, consultation of the NIST/TRC Web Thermo Tables is strongly recommended.

References

Quantum Mechanical Insights into 3,4-Dimethyl-3-hexanol: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, spectroscopic, and electronic properties of the tertiary alcohol 3,4-Dimethyl-3-hexanol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and practical methodologies for Density Functional Theory (DFT) calculations, including geometric optimization, vibrational frequency analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis. While pre-existing comprehensive quantum mechanical data for this specific molecule is not widely published, this guide establishes a robust computational protocol for its characterization. Furthermore, it integrates these theoretical approaches with detailed experimental protocols for its synthesis and spectroscopic identification, providing a holistic view for its potential application in medicinal chemistry and materials science.

Introduction to this compound

This compound (CAS No: 19550-08-4, Molecular Formula: C₈H₁₈O) is a branched tertiary alcohol. Unlike primary and secondary alcohols, tertiary alcohols exhibit unique chemical properties, such as resistance to oxidation under mild conditions, which makes them stable and valuable building blocks in complex organic synthesis. Understanding the precise three-dimensional structure, vibrational modes, and electronic characteristics of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential as a synthetic intermediate or a pharmacophore. Quantum mechanical calculations offer a powerful, non-experimental route to determine these properties with high accuracy.

Theoretical Framework: Quantum Mechanical Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying organic molecules.[1] DFT methods are employed to solve the electronic structure of many-body systems, providing insights into molecular geometries, energies, and other critical chemical properties.

This guide focuses on a standard computational workflow involving:

-

Geometric Optimization: Determining the lowest energy, most stable three-dimensional arrangement of atoms.

-

Vibrational Frequency Analysis: Calculating the vibrational modes of the molecule, which correspond to peaks in an infrared (IR) spectrum.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Investigating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand electronic transitions and chemical reactivity.

Computational Methodology

A systematic computational study of this compound can be performed using various quantum chemistry software packages (e.g., Gaussian, ORCA, PySCF).[2] The following protocol outlines a typical workflow.

Protocol for DFT Calculations:

-

Initial Structure Generation: A 3D model of this compound is generated. Due to its flexible alkyl chains, a conformational search is recommended to identify the global minimum energy structure.

-

Geometric Optimization: The geometry of the lowest-energy conformer is optimized. A common and effective level of theory for such organic molecules is B3LYP with a 6-31G(d,p) basis set.[3]

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermochemical data (enthalpy, Gibbs free energy) and the data needed to simulate an IR spectrum.

-

Electronic Property Calculation: A single-point energy calculation using the optimized geometry provides detailed electronic properties, including the energies of the HOMO and LUMO, and the molecular electrostatic potential.

Predicted Data and Interpretation

The output of these calculations provides quantitative data that can be systematically organized for analysis.

Geometric Parameters

The geometric optimization yields precise bond lengths, bond angles, and dihedral angles for the most stable conformer. This data is fundamental for understanding the molecule's steric profile.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C₃-O | 1.445 | |

| C₃-C₄ | 1.550 | |

| O-H | 0.965 | |

| **Bond Angles (°) ** | ||

| C₄-C₃-O | 108.5 | |

| C₂-C₃-C₄ | 112.0 | |

| Dihedral Angles (°) | ||

| H-O-C₃-C₄ | 65.0 | |

| C₂-C₃-C₄-C₅ | 175.8 |

Note: These are representative values. Actual values must be obtained from a DFT calculation.

Vibrational Frequencies

The calculated vibrational frequencies can be directly compared to experimental IR spectra to confirm the structure. Key vibrational modes for this compound are expected to include:

Table 2: Key Predicted IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | ~3650 (gas phase) | Strong, Broad |

| C-H Stretch | Alkyl (-CH₃, -CH₂) | 2850 - 3000 | Strong |

| C-O Stretch | Tertiary Alcohol | 1150 - 1200 | Strong |

Note: Predicted frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).[4] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.[5]

In drug design, the HOMO-LUMO gap is significant; a molecule with a smaller gap is generally more reactive.[6][7] This can influence its ability to interact with a biological target but may also be associated with higher toxicity.[8] The optimal range for a drug-like compound is often considered to be between 4 and 8 electron volts (eV).[9]

Table 3: Predicted Electronic Properties for this compound (Illustrative)

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating ability |

| LUMO Energy | 1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 8.3 | Kinetic stability, reactivity |

| Dipole Moment | 1.7 D | Polarity, intermolecular forces |

Note: These are representative values and will vary with the level of theory used.

Experimental Protocols

Computational predictions must be validated by experimental data. The following sections detail standard protocols for the synthesis and characterization of this compound.

Synthesis via Grignard Reaction

The most common synthesis of this compound involves the Grignard reaction, where a Grignard reagent attacks a ketone.[4][10] A plausible route is the reaction of 2-butylmagnesium bromide with 2-butanone.

Protocol for Grignard Synthesis:

-

Apparatus Setup: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be oven-dried to ensure anhydrous conditions. The system should be under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated (often with a small iodine crystal) and maintained at a gentle reflux.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-butanone (1.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

Work-up and Quenching: After the addition is complete, slowly pour the reaction mixture over ice and then quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is removed via rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure.[1]

Spectroscopic Characterization

5.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For a liquid sample like this compound, a "neat" spectrum is easily obtained.[10]

Protocol for Liquid IR Spectroscopy:

-

Sample Preparation: Place one drop of the purified liquid onto the surface of a polished sodium chloride (NaCl) salt plate.

-

Cell Assembly: Place a second NaCl plate on top, creating a thin liquid film between the plates.[11]

-

Data Acquisition: Place the assembled plates into the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Analysis: The key feature to confirm the presence of the alcohol is a strong, broad absorption band between 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration.[1]

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for NMR Sample Preparation:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[12][13]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-